- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Cas no 930-18-7 (Cyclopropane,1,2-dimethyl-, (1R,2S)-rel-)
930-18-7 structure
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel-
930-18-7
C5H10
70.1329016685486
804859
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Properties
Names and Identifiers
-
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel-
- 1,cis-2-Dimethylcyclopropane
- CIS-1,2-DIMETHYLCYCLOPROPANE
- Cyclopropane, 1,2-dimethyl-, cis- (8CI)
- rel-(1R,2S)-1,2-Dimethylcyclopropane (ACI)
- 1,2-cis-Dimethylcyclopropane
- cis-Dimethylcyclopropane
- NSC 73903
- +Expand
-
- VKJLDXGFBJBTRQ-SYDPRGILSA-N
- 1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3/t4-,5+
- C[C@@H]1C[C@@H]1C
Experimental Properties
- 1.3800
- 35.85°C
- -140.87°C
- 0.6889
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
Reference
- Product subclass 38: trialkylboranesScience of Synthesis, 2004, 6, 1097-1215,
Synthetic Circuit 5
Reaction Conditions
Reference
- Product subclass 37: γ-haloalkylboranesScience of Synthesis, 2004, 6, 1083-1096,
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
Reference
- Model calculations on the stereoselectivity of the triplet photoreaction of 1,2-dimethyltrimethyleneAngewandte Chemie, 1996, 35(21), 2502-2504,
Synthetic Circuit 8
Reaction Conditions
Reference
- Photochemistry of 2,3-dimethylcyclobutanone. Temperature and wavelength effectsTetrahedron Letters, 1981, 22(7), 611-14,
Synthetic Circuit 9
Reaction Conditions
Reference
- Selectivity of olefin formation from platinacyclobutanesJournal of Organic Chemistry, 1979, 44(26), 4896-9,
Synthetic Circuit 10
Reaction Conditions
Reference
- Reaction of aliphatic and alicyclic compounds containing gem-polychlorohydrocarbon groups with zincIzvestiya Akademii Nauk SSSR, 1979, (7), 1610-12,
Synthetic Circuit 11
Reaction Conditions
Reference
- Regioselectivity in the ring-opening of 2-methylcyclopropylcarbinyl and 2-methylcyclobutylcarbinyl radicalsJournal of the Chemical Society, 1979, (3), 287-92,
Synthetic Circuit 12
Reaction Conditions
Reference
- Carbon-13 NMR studies of some cyclopropane derivatives: chemical shifts and structural parametersOrganic Magnetic Resonance, 1976, 8(12), 611-17,
Synthetic Circuit 13
Reaction Conditions
Reference
- Formation of cyclopropane rings via zirconium-X (X = chlorine, bromine) γ-eliminationJournal of Organometallic Chemistry, 1976, 108(1),,
Synthetic Circuit 14
Reaction Conditions
Reference
- Protonated cyclopropane intermediates from the deamination of 3-methyl-2-aminobutaneJournal of Organic Chemistry, 1976, 41(2), 323-9,
Synthetic Circuit 15
Reaction Conditions
Reference
- Reactions of bicyclic azo compounds. 3. Thermolysis and photolysis of exo-4-methyl-2,3-diazabicyclo[4.3.0]nona-2,8-dieneZeitschrift fuer Naturforschung, 1974, 29(3-4), 228-9,
Synthetic Circuit 16
Reaction Conditions
Reference
- Kinetic study of dimethyltrimethylene intermediates by the triplet mercury (63P1) photosensitization of dimetylcyclobutanonesJournal of the American Chemical Society, 1972, 94(1), 7-12,
Synthetic Circuit 17
Reaction Conditions
Reference
- Electrochemical reduction of the stereoisomeric 2,4-dibromopentanes to cyclopropanes. Evidence for a stepwise mechanismTetrahedron Letters, 1971, (46), 4363-6,
Synthetic Circuit 18
Reaction Conditions
Reference
- Stereochemistry of fragmentation of thietanonium saltsJournal of the American Chemical Society, 1969, 91(15), 4320-2,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Iodine
Reference
- Dichlorobis(cyclopentadienyl)titaniume-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-12,
Synthetic Circuit 20
Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
- Stereochemistry of desulfurization of thietane derivativesJournal of the American Chemical Society, 1971, 93(3), 676-84,
Synthetic Circuit 21
Synthetic Circuit 22
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Raw materials
- 1-Hexanol
- 1-Heptanol
- 2,4-Dibromopentane
- Ethenone
- cis-2-Butene
- 9-Borabicyclo[3.3.1]nonane, 9-[(1R,2S)-3-chloro-1,2-dimethylpropyl]-,rel-
- 3-Methylfuran
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Preparation Products
- Cyclopentanone (120-92-3)
- 1,3-DIETHYLBENZENE (141-93-5)
- 2-Heptene, (2E)- (14686-13-6)
- 1-Allyl-2-methylbenzene (1587-04-8)
- (16327-38-1)
- 1H-Indene,2,3-dihydro-1,2-dimethyl- (17057-82-8)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- Cyclopropane, 1,2-dimethyl-, (1R,2R)- (20520-64-3)
- Ethylidenecyclopentane (2146-37-4)
- Cyclopropane,1,2-dimethyl-, (1R,2R)-rel- (2402-06-4)
- Cyclopentane,1-ethyl-3-methyl-, (1R,3R)-rel- (2613-65-2)
- 7H-Benzocycloheptene (264-09-5)
- Cyclohexene,1,4-dimethyl- (2808-79-9)
- 3-methyl-3-hexene (c,t) (3404-65-7)
- Cyclopentene,1,2,3-trimethyl- (473-91-6)
- Benzene, 1-methyl-3-(1-methyl-2-propenyl)- (52161-57-6)
- 1,7-Dimethylnaphthalene (575-37-1)
- 2,4-Hexadiene, (2Z,4Z)- (6108-61-8)
- 2-Pentene, 3-methyl-,(2E)- (616-12-6)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- 2-BUTENE (624-64-6)
- 3-Penten-2-one (625-33-2)
- 2-Pentene,4,4-dimethyl-, (2E)- (690-08-4)
- cis-4-Methyl-2-pentene (691-38-3)
- 4-Methylindan (824-22-6)
- Benzene, 1-buten-1-yl- (824-90-8)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- Cyclooctene (931-88-4)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Related Literature
-
1. Formation of 2-chloro-3-methylbutane in the thermal decomposition of 2-methylbutyl chloroformate: evidence for a 1,3-shift involving a protonated cyclopropane intermediate in a kinetically controlled substitutionW. E. Dupuy,E. A. Goldsmith,H. R. Hudson J. Chem. Soc. Perkin Trans. 2 1973 74
-
2. Evidence for the formation of triplet 1,3-biradicals on photolysis of cis- and trans-3,4-dimethyl-Δ1-pyrazolineS. D. Nowacki,P. B. Do,F. H. Dorer J. Chem. Soc. Chem. Commun. 1972 273
-
3. The thermal decomposition of acetaldehyde azineB. G. Gowenlock,R. M. Haynes,C. A. F. Johnson J. Chem. Soc. B 1971 1098
-
4. Formation of 2-chloro-3-methylbutane in the thermal decomposition of 2-methylbutyl chloroformate: evidence for a 1,3-shift involving a protonated cyclopropane intermediate in a kinetically controlled substitutionW. E. Dupuy,E. A. Goldsmith,H. R. Hudson J. Chem. Soc. Perkin Trans. 2 1973 74
-
5. Influence of vibrational excitation energy on the cyclisation stereochemistry of triplet 1,3-biradicalsD. C. Montague J. Chem. Soc. Chem. Commun. 1972 615b
-
J. M. Birchall,R. N. Haszeldine,D. W. Roberts Chem. Commun. (London) 1967 287
-
7. Evidence for the formation of triplet 1,3-biradicals on photolysis of cis- and trans-3,4-dimethyl-Δ1-pyrazolineS. D. Nowacki,P. B. Do,F. H. Dorer J. Chem. Soc. Chem. Commun. 1972 273
-
J. M. Birchall,R. N. Haszeldine,D. W. Roberts Chem. Commun. (London) 1967 287
-
9. Reaction of singlet methylene with methylenecyclopropane. Part 1.—Evidence for multistep collisional deactivation of chemically activated spiropentaneHenry M. Frey,George E. Jackson,Robert A. Smith,Robin Walsh J. Chem. Soc. Faraday Trans. 1 1975 71 1991
-
H. M. Frey,R. C. Smith Trans. Faraday Soc. 1962 58 697
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